molecular formula C6H10N4 B15212392 5-Ethylpyrimidine-2,4-diamine CAS No. 73119-06-9

5-Ethylpyrimidine-2,4-diamine

Cat. No.: B15212392
CAS No.: 73119-06-9
M. Wt: 138.17 g/mol
InChI Key: FBWGRMITXCRRGD-UHFFFAOYSA-N
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Description

5-Ethylpyrimidine-2,4-diamine: is an organic compound belonging to the class of aminopyrimidines It consists of a pyrimidine ring substituted with an ethyl group at the 5-position and amino groups at the 2- and 4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyrimidine-2,4-diamine typically involves the reaction of ethyl-substituted pyrimidine derivatives with appropriate amination reagents. One common method is the nucleophilic substitution reaction where an ethyl-substituted pyrimidine is reacted with ammonia or an amine under controlled conditions to introduce the amino groups at the 2- and 4-positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Ethylpyrimidine-2,4-diamine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial. It has been explored as a potential antifolate agent .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Ethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 2,4-Diamino-5-phenyl-6-ethylpyrimidine
  • 5-[3-(2,5-dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidine-2,4-diamine

Comparison: 5-Ethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in enzyme inhibition, making it a valuable compound for targeted applications .

Properties

CAS No.

73119-06-9

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

5-ethylpyrimidine-2,4-diamine

InChI

InChI=1S/C6H10N4/c1-2-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3,(H4,7,8,9,10)

InChI Key

FBWGRMITXCRRGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1N)N

Origin of Product

United States

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